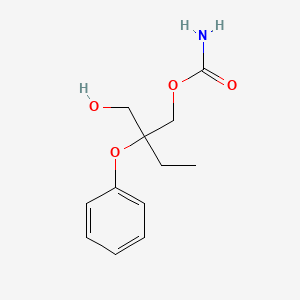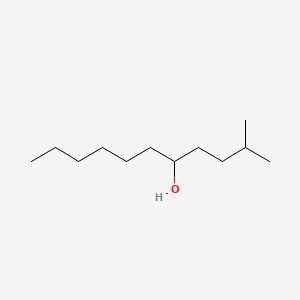
2-Methyl-5-undecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-undecanol is an organic compound with the molecular formula C12H26O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of an undecane chain, with a methyl group attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-5-undecanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-5-undecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 2-methyl-5-undecanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-undecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-5-undecanal or further to 2-methyl-5-undecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As a secondary alcohol, it can be reduced to hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: 2-Methyl-5-undecanal and 2-methyl-5-undecanoic acid.
Reduction: Corresponding hydrocarbons.
Substitution: 2-Methyl-5-undecyl chloride or bromide.
Applications De Recherche Scientifique
2-Methyl-5-undecanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fragrances, flavors, and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-undecanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. Its hydroxyl group allows it to form hydrogen bonds, affecting its solubility and reactivity. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
1-Undecanol: A primary alcohol with a similar carbon chain length but different reactivity due to the position of the hydroxyl group.
2-Methyl-1-undecanol: Another isomer with the hydroxyl group on the first carbon, leading to different chemical properties.
5-Undecanol: Lacks the methyl group, resulting in different physical and chemical characteristics.
Uniqueness: 2-Methyl-5-undecanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of both a methyl group and a hydroxyl group at specific positions on the carbon chain influences its reactivity and applications, making it valuable in various fields.
Propriétés
Numéro CAS |
33978-71-1 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2-methylundecan-5-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h11-13H,4-10H2,1-3H3 |
Clé InChI |
IHRNKXOJQXUPBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


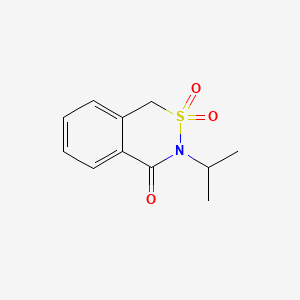
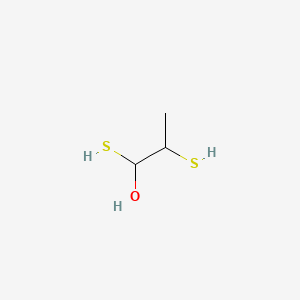

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

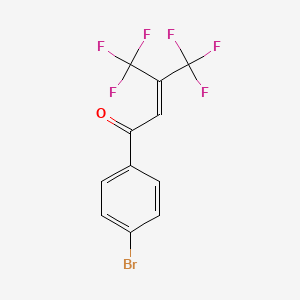
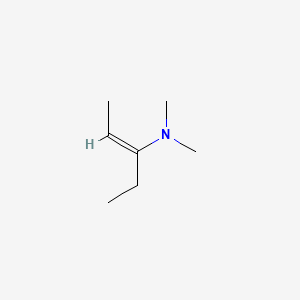
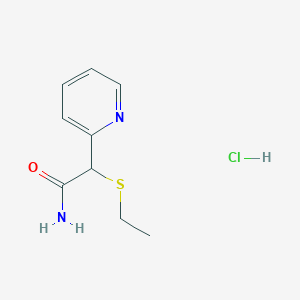

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

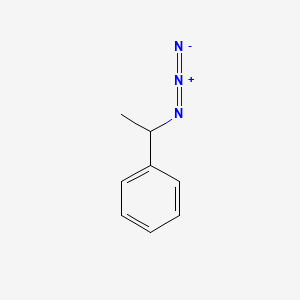
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
